![molecular formula C25H31ClN2O2RuS B6309834 Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] CAS No. 1097730-63-6](/img/structure/B6309834.png)

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

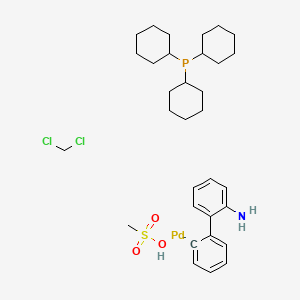

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium . It is used for asymmetric hydrogenation reactions .

Synthesis Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride .Molecular Structure Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation .Chemical Reactions Analysis

RuCl(p-cymene)[(R,R)-Ts-DPEN] is used for asymmetric hydrogenation reactions . The commercially available di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex catalyzes the dimerization of aromatic alkynes in acetic acid at room temperature to form the corresponding .Physical And Chemical Properties Analysis

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a powder with an optical activity of [α]20/D −116°, c = 0.1 in chloroform. It has a melting point of 215 °C and should be stored at 2-8°C .Applications De Recherche Scientifique

Catalyst in Asymmetric Transfer Hydrogenation

Chlorosulfonylated polystyrene forms high-loading catalytic resins with monosulfonylated 1,2-diamino moieties. These functional polymers, when combined with (p-cymene)ruthenium chloride, catalyze the asymmetric transfer hydrogenation (ATH) of alkyl aryl ketones with formic acid-triethylamine under low solvent conditions. The immobilized version of TsDPEN within these resins demonstrates high enantioselectivities at low catalyst loading and can be recycled multiple times (Marcos, Jimeno, & Pericàs, 2011).

Complexation and Structural Analysis

The ruthenium(II) complex containing a hybrid bidentate phosphine-thioether ligand exhibits chelation, forming a five-membered chelate ring. This complex, with its unique chiral centers on the Ru and S atoms, contributes significantly to the field of coordination chemistry (Suzuki, Taguchi, & Kashiwabara, 1996).

Water-Soluble Chiral Aminosulfonamides

New water-soluble chiral aminosulfonamides, synthesized from (R,R)-1,2-diphenylethylenediamine, have been utilized with ruthenium catalysts for the ATH of prochiral ketones in water. These catalysts offer excellent conversion rates and enantioselectivities without the need for surfactants and can be easily recovered for reuse (Zhou & Sun, 2009).

Catalytic Application in Radical Polymerization

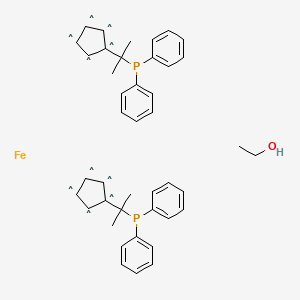

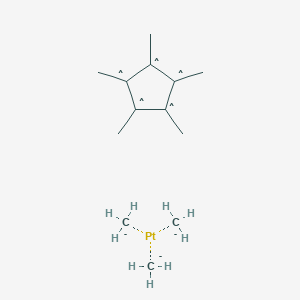

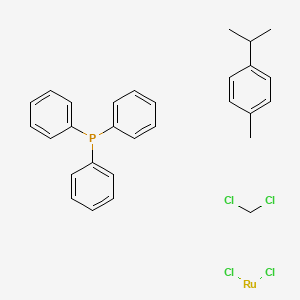

RuCl2(p-cymene)L complexes, with L being a phosphine or a carbene ligand, have been evaluated for their efficacy in the controlled atom transfer radical polymerization (ATRP) of methyl methacrylate and various styrenes. These complexes offer insights into homogeneous catalysis and polymer chemistry (Simal et al., 2001).

Hydrocarboxylation of Terminal Alkynes

Ruthenium-p-cymene complexes with NUPHOS-type diphosphines have been developed as highly selective catalysts for hydrocarboxylation reactions, demonstrating their versatility in organic synthesis (Doherty et al., 2005).

Mécanisme D'action

Target of Action

It is known that ruthenium complexes are often used in catalysis, particularly in asymmetric hydrogenation reactions .

Mode of Action

The compound, being a chiral diamine ligand complexed with ruthenium, is used for asymmetric hydrogenation reactions . In these reactions, the compound likely interacts with its targets by facilitating the transfer of hydrogen atoms, thereby altering the targets’ chemical structure.

Biochemical Pathways

Given its role in asymmetric hydrogenation, it can be inferred that it may influence pathways involving reduction reactions, where the addition of hydrogen plays a key role .

Result of Action

Its role in asymmetric hydrogenation suggests that it may induce changes in the stereochemistry of molecules, potentially leading to the formation of chiral products .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by temperature, pH, and the presence of other substances in the environment . It’s also worth noting that the compound is a red solid with a melting point of 215 °C and should be stored at a temperature between 2-8°C .

Propriétés

IUPAC Name |

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPFGRNIWPPSEW-OLVQSPPGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)